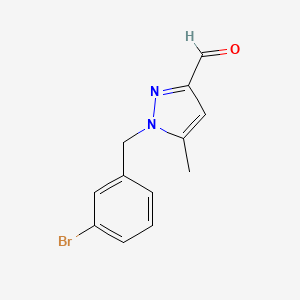
5-(Benzyloxy)-2-chloro-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)-2-chloro-4-methylpyridine is an organic compound that belongs to the class of substituted pyridines It features a pyridine ring substituted with a benzyloxy group at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-chloro-4-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-methylpyridine.
Benzyloxy Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2-chloro-4-methylpyridine with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5-(Benzyloxy)-2-chloro-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: 5-(Benzyloxy)-4-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5-(Benzyloxy)-2-chloro-4-methylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(Benzyloxy)-2-chloro-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance lipophilicity, facilitating membrane permeability and improving bioavailability.
類似化合物との比較
Similar Compounds
5-(Benzyloxy)-1-pentanol: Used as a starting material in organic synthesis.
1-Benzyloxy-5-phenyltetrazole: Evaluated for its inhibitory activity against prostate cancer cells.
4-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol: Used in the synthesis of metal complexes.
Uniqueness
5-(Benzyloxy)-2-chloro-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties
特性
分子式 |
C13H12ClNO |
|---|---|
分子量 |
233.69 g/mol |
IUPAC名 |
2-chloro-4-methyl-5-phenylmethoxypyridine |
InChI |
InChI=1S/C13H12ClNO/c1-10-7-13(14)15-8-12(10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChIキー |
GLNJHKBSZGQPFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1OCC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14767528.png)
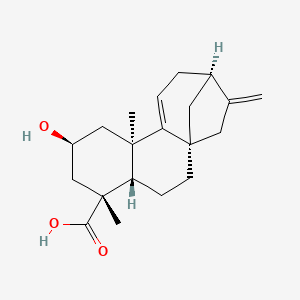
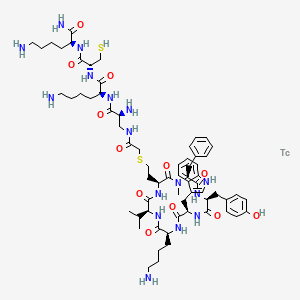
![(R)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14767554.png)
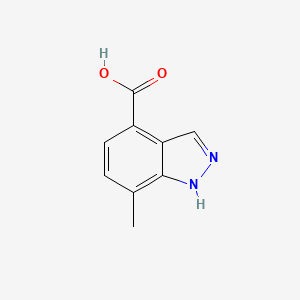

![N-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14767568.png)

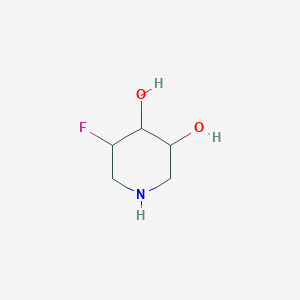
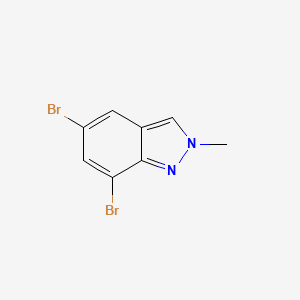
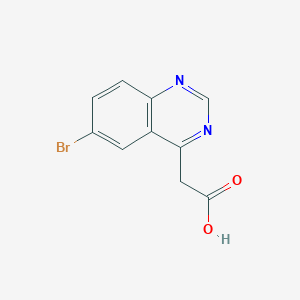
![N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-methyl-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14767615.png)

